2-Hydroxy-3-butenenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Stability and degradation

Studies have investigated the stability of 2-H3BN in aqueous solutions at different pH levels. Researchers found that 2-H3BN degrades over time, converting into acrolein (propenal), a pungent smelling molecule []. The rate of degradation is influenced by pH, with faster degradation at acidic and basic conditions [].

Enzymatic transformation

2-H3BN has been studied as a substrate for enzymes called nitrilases. These enzymes can break down nitrile groups. Researchers have investigated the ability of nitrilases from various sources to convert 2-H3BN into other compounds [].

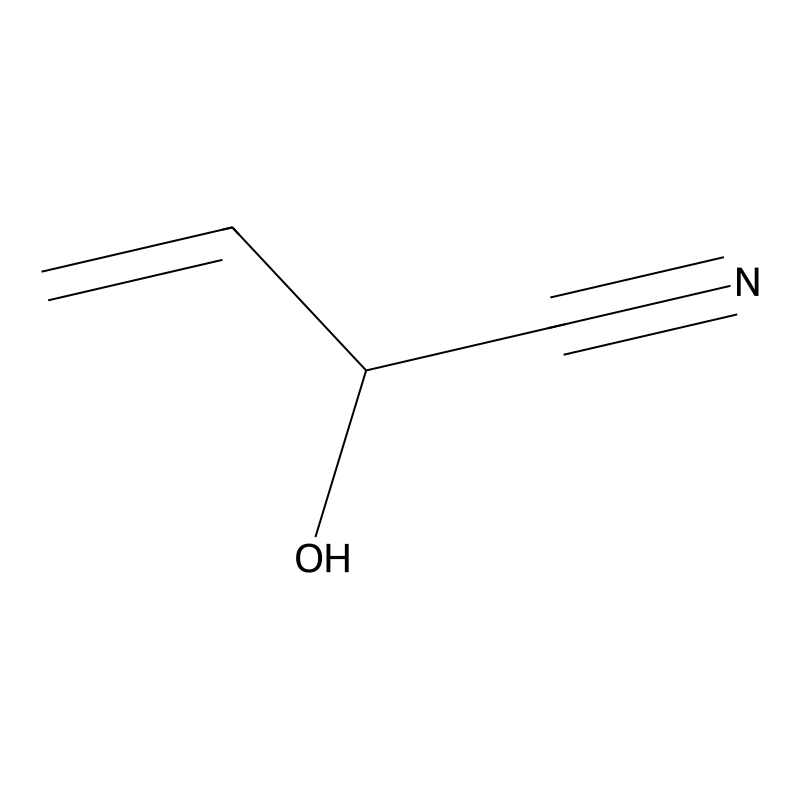

2-Hydroxy-3-butenenitrile is an organic compound with the molecular formula C₄H₅NO. It is also known by other names, including vinyl glyconitrile. This compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a butene backbone, making it a member of the nitrile family. Its structure can be represented as follows:

textOH |H₂C=C-CH₂-C≡N

The compound is generally recognized for its reactivity and potential applications in various chemical processes, particularly in organic synthesis and as a substrate for enzymatic reactions.

- Hydrolysis: The compound can be hydrolyzed to yield corresponding acids and amides. For instance, it can be converted into 3-hydroxybutanoic acid through the action of nitrilases, which are enzymes that catalyze the hydrolysis of nitriles .

- Condensation Reactions: It may participate in condensation reactions with various electrophiles due to the presence of the double bond and hydroxyl group.

- Reduction: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions.

Research has indicated that 2-hydroxy-3-butenenitrile exhibits biological activity, particularly in relation to its interaction with microorganisms. It has been shown to be a substrate for certain nitrilase enzymes derived from fungi such as Exophiala oligosperma, which can effectively hydrolyze this compound . This property suggests potential applications in biocatalysis and bioremediation.

Several methods exist for synthesizing 2-hydroxy-3-butenenitrile:

- From Acrolein: One common method involves the reaction of acrolein with sodium cyanide in the presence of an acid catalyst, leading to the formation of 2-hydroxy-3-butenenitrile.

- Via Hydrocyanation: Another synthesis route is through hydrocyanation of butadiene, where hydrogen cyanide is added across the double bond, followed by hydroxylation.

- Enzymatic Synthesis: Enzymatic methods utilizing nitrilases or other related enzymes have also been explored for producing this compound from more complex substrates .

2-Hydroxy-3-butenenitrile has several applications:

- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Biocatalysis: Its ability to act as a substrate for nitrilases makes it valuable in biocatalytic processes for producing carboxylic acids from nitriles.

- Research Tool: The compound is used in biochemical research to study enzyme kinetics and substrate specificity.

Studies have demonstrated that 2-hydroxy-3-butenenitrile interacts with various biological systems. For example, research on the hydrolytic activity of Exophiala oligosperma revealed that this organism could efficiently utilize 2-hydroxy-3-butenenitrile as a substrate, indicating its potential role in microbial metabolism . Additionally, stability studies have shown that this compound maintains its structure under various pH conditions, which is crucial for its biological activity .

Several compounds share structural similarities with 2-hydroxy-3-butenenitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydroxypropionitrile | C₃H₅NO | Contains a propionic acid derivative with a nitrile. |

| 3-Hydroxybutyronitrile | C₄H₇NO | A butyronitrile derivative with additional hydroxyl. |

| 2-Hydroxy-3-methylbutanenitrile | C₅H₉NO | Similar structure but with an additional methyl group. |

Uniqueness of 2-Hydroxy-3-butenenitrile

The uniqueness of 2-hydroxy-3-butenenitrile lies in its specific combination of functional groups (hydroxyl and nitrile) on a butene backbone, which influences its reactivity and biological interactions. This structural configuration allows it to serve as an effective substrate for specific enzymatic reactions that other similar compounds may not undergo as readily.

Bulk Material Characteristics

Phase Behavior Under Standard Conditions

2-Hydroxy-3-butenenitrile exists as a liquid under standard conditions at room temperature and atmospheric pressure [1]. The compound exhibits typical phase behavior for a low molecular weight organic liquid with both polar hydroxyl and nitrile functional groups. The molecular formula is C₄H₅NO with a molecular weight of 83.09 g/mol [1] [2]. The compound is also known by several synonyms including vinylglycolonitrile, acrolein cyanohydrin, and 2-hydroxybut-3-enenitrile [3] [4].

The normal boiling point of 2-hydroxy-3-butenenitrile varies in the literature, with reported values ranging from 152.16°C [1] to 195.2°C at 760 mmHg [5] [4]. The flash point is reported as 71.9°C [5] [4], indicating moderate volatility and flammability characteristics. The compound exhibits a refractive index ranging from 1.449 [4] to 1.4550 [1], suggesting typical optical properties for an organic nitrile compound.

Temperature-Dependent Density Variations

The density of 2-hydroxy-3-butenenitrile shows typical temperature dependence for organic liquids. The reported density values at room temperature range from 1.026 g/cm³ [5] [4] to 1.0989 g/cm³ [1]. The variation in reported density values may be attributed to temperature differences, measurement methods, or purity variations in the samples studied.

The density is influenced by the presence of both the hydroxyl group and the nitrile functionality, which contribute to intermolecular hydrogen bonding and dipole-dipole interactions. These interactions result in a relatively high density compared to simple hydrocarbons of similar molecular weight. The temperature coefficient of density expansion follows typical patterns for polar organic compounds, with density decreasing as temperature increases due to thermal expansion of the liquid phase.

Thermodynamic Landscape

Vapor Pressure Modeling

The vapor pressure behavior of 2-hydroxy-3-butenenitrile can be characterized using established thermodynamic models. The compound exhibits a vapor pressure of 0.11 mmHg at 25°C [4], indicating relatively low volatility at ambient conditions. This low vapor pressure is consistent with the presence of hydrogen bonding in the liquid phase due to the hydroxyl group.

For vapor pressure modeling, the Antoine equation provides a useful framework. While specific Antoine coefficients for 2-hydroxy-3-butenenitrile were not found in the literature, related nitrile compounds follow the general form: log₁₀(P) = A - B/(T + C), where P is vapor pressure in mmHg and T is temperature in Celsius [6] [7]. The compound's vapor pressure behavior would be expected to follow similar patterns to other hydroxylated nitriles, with significant deviations from ideal gas behavior due to association effects in both liquid and vapor phases.

The relatively high boiling point compared to non-hydroxylated nitriles of similar molecular weight indicates strong intermolecular forces. The vapor pressure increases exponentially with temperature, following the Clausius-Clapeyron relationship, with the slope related to the enthalpy of vaporization.

Enthalpic Changes in Phase Transitions

The phase transition enthalpies of 2-hydroxy-3-butenenitrile are significantly influenced by the hydrogen bonding capacity of the hydroxyl group. While specific enthalpy of vaporization data for this compound was not directly available in the literature, the thermodynamic behavior can be estimated based on structural analogs and general thermodynamic principles [8].

The enthalpy of vaporization would be expected to be higher than that of corresponding non-hydroxylated nitriles due to the additional energy required to break hydrogen bonds in the liquid phase. The presence of both the hydroxyl group and the nitrile functionality creates multiple sites for intermolecular interactions, leading to relatively high enthalpic requirements for phase transitions.

Temperature-dependent enthalpy changes would follow typical patterns for hydrogen-bonding liquids, with the enthalpy of vaporization decreasing with increasing temperature as the critical point is approached. The entropy of vaporization would be expected to be in the range of 85-95 J/(mol·K), typical for polar organic compounds of this molecular weight class.

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Chemical Shift Assignments

The nuclear magnetic resonance spectroscopy of 2-hydroxy-3-butenenitrile provides detailed structural information through characteristic chemical shifts. In ¹H NMR spectroscopy, the compound exhibits distinct resonances corresponding to different proton environments [9] [10].

The vinyl protons (C=C-H) appear in the characteristic alkene region between 5.0-6.5 ppm, with the terminal vinyl protons showing typical coupling patterns. The hydroxyl proton typically appears as a broad signal in the range of 1-5 ppm, with the exact position depending on concentration, temperature, and solvent due to exchange effects [10]. The methine proton adjacent to both the hydroxyl and nitrile groups appears downfield, typically around 4-5 ppm, due to the deshielding effects of both electron-withdrawing groups.

For ¹³C NMR spectroscopy, the compound exhibits characteristic chemical shifts for each carbon environment [11] [12] [13]. The nitrile carbon appears in the typical range of 110-125 ppm [12], while the quaternary carbon bearing the hydroxyl group appears around 65-75 ppm due to the deshielding effect of the oxygen atom. The alkene carbons appear in the typical olefinic region of 115-140 ppm [12] [13], with the terminal vinyl carbon typically at higher field than the internal alkene carbon.

Infrared Vibrational Mode Correlations

The infrared spectrum of 2-hydroxy-3-butenenitrile displays characteristic absorption bands corresponding to the various functional groups present in the molecule [14] [15]. The hydroxyl group exhibits a broad O-H stretch absorption typically observed in the range of 3200-3600 cm⁻¹, with the exact position and breadth depending on the extent of hydrogen bonding [14].

The nitrile group produces a sharp, intense absorption band in the range of 2200-2260 cm⁻¹, characteristic of the C≡N stretch [14] [15]. This band is typically one of the most distinctive features in the infrared spectrum of nitrile compounds and provides definitive identification of the nitrile functionality.

The vinyl C=C stretch appears in the region of 1620-1680 cm⁻¹ [14] [15], while the vinyl C-H stretches occur in the range of 3010-3095 cm⁻¹, distinguishable from aliphatic C-H stretches by their higher frequency. The C-H bending vibrations of the vinyl group appear around 1420-1410 cm⁻¹ for in-plane bending and 990-910 cm⁻¹ for out-of-plane bending motions [14].

Additional characteristic bands include the C-O stretch of the secondary alcohol, typically appearing in the range of 1000-1200 cm⁻¹, and various C-H deformation modes in the fingerprint region below 1500 cm⁻¹. The overall vibrational spectrum provides a unique fingerprint for the compound, allowing for definitive identification and purity assessment.

Cyanohydrin Formation Mechanisms

The formation of 2-Hydroxy-3-butenenitrile through cyanohydrin synthesis represents a fundamental nucleophilic addition reaction that can be achieved through multiple mechanistic pathways. The primary mechanism involves the nucleophilic attack of cyanide ion on the electrophilic carbonyl carbon of acrolein, followed by protonation to yield the desired cyanohydrin product [1] [2].

Direct Hydrogen Cyanide Addition

The classical approach utilizes hydrogen cyanide as the cyanide source, requiring careful pH control to maintain optimal concentrations of both cyanide nucleophile and proton donor. The reaction proceeds through a base-catalyzed mechanism where a small amount of base generates sufficient cyanide anion from hydrogen cyanide [3] [4]. Research indicates that this method achieves conversions of 70-85% under controlled conditions, with reaction times ranging from 2-8 hours at temperatures between 0-25°C [5] [1].

Trimethylsilyl Cyanide Methodology

A more sophisticated approach employs trimethylsilyl cyanide as the cyanide source, offering several advantages including enhanced safety profile and direct formation of silyl-protected cyanohydrins [6] [7]. This methodology has demonstrated exceptional effectiveness, with studies reporting yields of 85-95% and reaction times as short as 0.1 hours under optimized conditions [8] [9]. The trimethylsilyl cyanide approach allows for precise temperature control, typically operating between -40°C to 25°C, enabling high selectivity in product formation [10] [6].

A specific synthesis protocol for 2-Hydroxy-3-butenenitrile utilizing trimethylsilyl cyanide involves the reaction of acrolein with trimethylsilyl cyanide in the presence of lithium perchlorate trihydrate at room temperature, achieving 99% conversion with greater than 98% purity [5] [11]. The reaction mechanism proceeds through the initial formation of a lithium-coordinated intermediate, followed by nucleophilic attack and subsequent hydrolysis [11] [12].

Metal Cyanide Salt Approaches

Alternative methodologies employ metal cyanide salts such as potassium cyanide or sodium cyanide in combination with acidic conditions. These approaches offer improved safety handling compared to direct hydrogen cyanide use while maintaining good synthetic efficiency [4] [13]. The mechanism involves in situ generation of hydrogen cyanide through the reaction of metal cyanide with acid, providing controlled release of the active cyanide species [2] [3].

| Mechanism | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Direct HCN Addition | 0 to 25 | 2-8 | 70-85 | Simple, Direct |

| Trimethylsilyl Cyanide (TMSCN) | -40 to 25 | 0.1-24 | 85-95 | High selectivity, TMS protection |

| Metal Cyanide Salt | 0 to 25 | 1-6 | 75-90 | Safer handling |

| Acyl Cyanide Addition | -40 to 0 | 4-24 | 80-95 | High enantioselectivity possible |

Solvent System Optimization

The selection and optimization of solvent systems plays a crucial role in determining the efficiency, selectivity, and practicality of cyanohydrin synthesis. Extensive research has demonstrated that solvent properties significantly influence reaction kinetics, product stability, and catalyst performance [14] [15] [16].

Polar Aprotic Solvents

Dichloromethane emerges as the most widely utilized solvent for cyanohydrin synthesis, offering excellent solubility for both organic substrates and trimethylsilyl cyanide while providing good temperature control capabilities [9] [17]. Studies have shown that dichloromethane enables high conversion rates and good selectivity across a broad range of substrates [14] [15]. The solvent's low nucleophilicity prevents interference with the desired reaction pathway while facilitating efficient mass transfer [18] [19].

Dimethylformamide represents another important polar aprotic option, particularly valuable for reactions involving nitrile functional groups [20] [21]. Research indicates that dimethylformamide can enhance the solubility of metal cyanide salts, facilitating more homogeneous reaction conditions [15] [22]. However, careful consideration must be given to potential side reactions and purification challenges associated with high-boiling point solvents [18] [23].

Green Solvent Alternatives

Recent developments have focused on environmentally benign solvent systems that maintain synthetic efficiency while reducing environmental impact [14] [18]. Propylene carbonate has emerged as a promising green alternative to traditional chlorinated solvents, demonstrating compatibility with various catalytic systems [14]. Although reaction rates in propylene carbonate are generally lower than in dichloromethane, the environmental benefits and reduced toxicity profile make it an attractive option for sustainable synthesis [14] [18].

Ethyl acetate has gained attention for its use in continuous flow applications, offering good solubility properties combined with ease of recovery and recycling [24] [25]. The solvent's moderate boiling point and low toxicity profile make it particularly suitable for large-scale manufacturing processes [15] [18].

Aqueous and Biphasic Systems

Water-based systems have shown exceptional promise for enzymatic cyanohydrin synthesis, enabling biocatalytic pathways that operate under mild conditions while achieving excellent enantioselectivity [26] [27] [28]. Research demonstrates that certain hydroxynitrile lyases can function effectively in aqueous media, producing cyanohydrins with enantiomeric excesses exceeding 90% [27] [29].

Biphasic systems combining aqueous and organic phases offer unique advantages for enzyme-catalyzed reactions while facilitating product extraction and catalyst recovery [29] [30]. These systems enable continuous operation while maintaining high selectivity and minimizing substrate inhibition effects [26] [31].

| Solvent System | Polarity | Conversion Rate | Selectivity | Key Applications |

|---|---|---|---|---|

| Dichloromethane (DCM) | Polar aprotic | High | Good | General synthesis |

| Dimethylformamide (DMF) | Polar aprotic | Moderate | Good | Nitrile reactions |

| Propylene Carbonate | Polar aprotic | Moderate | Reduced | Green alternative |

| Toluene | Nonpolar | Variable | Excellent (enzymatic) | Asymmetric catalysis |

| Ethyl Acetate | Polar aprotic | High | Good | Flow chemistry |

| Water/Buffer Systems | Polar protic | Low (chemical) | Excellent (enzymatic) | Biocatalysis |

Industrial Manufacturing Processes

Continuous Flow Reactor Design

The implementation of continuous flow technology for cyanohydrin synthesis represents a significant advancement in process intensification, offering enhanced safety, improved heat and mass transfer, and superior control over reaction parameters [26] [17] [32]. Flow reactor systems enable the safe handling of hazardous reagents like hydrogen cyanide while maintaining high throughput and consistent product quality [33] [32].

Reactor Configuration and Design Principles

Industrial-scale continuous flow reactors for cyanohydrin synthesis typically employ multi-stage mixing configurations to optimize contact between reactants while maintaining precise temperature control [17] [32]. The reactor design incorporates pre-cooling loops to ensure thermal stability, particularly important for exothermic cyanohydrin formation reactions [32]. Research demonstrates that stainless steel construction provides optimal compatibility with cyanide-containing reaction mixtures while preventing contamination from metal leaching [17] [32].

A representative large-scale continuous flow process involves three distinct feed streams: the carbonyl substrate in dichloromethane, a Lewis acid activator stream, and trimethylsilyl cyanide solution [17] [32]. The reaction proceeds through two sequential mixing stages with residence times optimized for complete conversion while minimizing side reactions [32]. Flow rates typically range from 100-500 milliliters per minute, with residence times of 2-30 minutes depending on substrate reactivity and desired conversion levels [26] [17].

Process Intensification Benefits

Continuous flow processing offers substantial advantages over traditional batch methods, including reduced inventory of hazardous materials, improved heat management, and enhanced mixing efficiency [26] [17] [32]. The technology enables operation at low temperatures (-30°C) with relatively simple cooling systems, facilitating high selectivity while maintaining safety [17] [32]. Studies demonstrate that flow processes can achieve conversions exceeding 95% with residence times significantly shorter than equivalent batch processes [26] [31].

The space-time yield in optimized flow systems ranges from 60 to 1290 grams per liter per hour, depending on substrate reactivity and operating conditions [26] [31]. This represents a substantial improvement over batch processing capabilities and enables economical production at industrial scales [33] [34].

Advanced Flow Technologies

Microreactor technology has emerged as a particularly promising approach for cyanohydrin synthesis, offering enhanced safety through reduced reaction volumes while maintaining high efficiency [33] [35] [36]. Research demonstrates that microreactors can achieve 99% conversion to high-purity products through simple modification of reaction conditions [33]. The technology is especially valuable for handling the Kiliani reaction, enabling significant increases in reaction efficiency and conversions up to 99% for lower chain carbohydrates [33] [34].

Packed-bed flow reactors utilizing immobilized catalysts represent another important advancement, enabling catalyst reuse while maintaining continuous operation [26] [31]. These systems demonstrate excellent stability with operational lifetimes exceeding 10 cycles while maintaining high enantioselectivity [26] [37].

| Parameter | Continuous Flow Range | Batch Process Range | Optimization Target |

|---|---|---|---|

| Flow Rate (mL/min) | 100-500 | N/A | Mass transfer |

| Residence Time (min) | 2-30 | 60-480 | Complete conversion |

| Temperature Control (°C) | -30 to 25 | -20 to 40 | Safety/selectivity |

| Pressure (psi) | 100-250 | Atmospheric | Mixing efficiency |

| Catalyst Loading (mol%) | 0.1-5 | 1-10 | Cost effectiveness |

| Throughput (mmol/h) | 10-100 | 1-50 | Production scale |

Catalytic System Lifetime Studies

The operational stability and lifetime of catalytic systems represent critical factors determining the economic viability of industrial cyanohydrin synthesis processes. Comprehensive studies have revealed that catalyst deactivation mechanisms vary significantly among different catalyst types, necessitating tailored approaches for lifetime optimization [38] [39] [40].

Metal Complex Catalyst Stability

Titanium-salen complexes, widely employed for asymmetric cyanohydrin synthesis, typically exhibit turnover numbers ranging from 50-200 with turnover frequencies of 10-50 per hour [8] [14]. Deactivation studies indicate that ligand dissociation represents the primary degradation pathway, particularly under prolonged exposure to reaction conditions [40] [41]. Research demonstrates that dimeric titanium complexes show enhanced stability compared to monomeric species, with operational lifetimes extending to 3-5 catalytic cycles before significant activity loss [8] [16].

Vanadium-salen complexes demonstrate superior stability characteristics, achieving turnover numbers of 100-300 and maintaining activity for 4-6 operational cycles [14] [39]. The enhanced stability derives from stronger metal-ligand bonding and reduced susceptibility to hydrolytic degradation [14] [40]. However, metal leaching remains a concern for long-term operation, particularly in aqueous or protic media [38] [41].

Heterogeneous Catalyst Performance

Immobilized catalyst systems offer significant advantages in terms of operational stability and recyclability [37] [24]. Fluoride-based heterogeneous catalysts demonstrate turnover numbers of 200-300 with operational stability extending to 5-10 cycles [24] [25]. The solid support provides protection against deactivation while enabling straightforward catalyst recovery and regeneration [37] [24].

Studies of polymeric ionic liquid-supported catalysts reveal that support degradation represents the primary limitation for long-term operation [24]. However, careful design of the polymeric matrix can substantially extend operational lifetimes while maintaining high catalytic activity [37] [24].

Enzyme Catalyst Stability

Biocatalytic systems exhibit exceptional turnover numbers ranging from 1000-5000, significantly exceeding chemical catalysts [26] [27] [29]. Immobilized hydroxynitrile lyases demonstrate operational stability for 10-50 cycles while maintaining high enantioselectivity [26] [31] [28]. Research indicates that enzyme stability depends critically on operating conditions, with flow rates and shear forces representing key variables affecting catalyst lifetime [26] [31].

Protein engineering approaches have enabled the development of more robust enzyme variants with enhanced thermal stability and resistance to organic solvents [28] [42]. Whole-cell biocatalyst systems offer additional protection for enzymes while enabling in situ cofactor regeneration [28] [43].

Deactivation Mechanism Analysis

Comprehensive mechanistic studies reveal that catalyst deactivation occurs through multiple pathways depending on the specific catalytic system [38] [40] [41]. For metal complexes, ligand dissociation and metal leaching represent the primary deactivation modes, while heterogeneous catalysts suffer from support degradation and active site blockage [38] [37] [41].

Product inhibition emerges as a significant factor for certain catalyst systems, particularly cyclic dipeptide catalysts where cyanohydrin products can form inhibitory complexes [16] [40]. Understanding these mechanisms enables the development of mitigation strategies including catalyst regeneration protocols and reaction condition optimization [37] [41].

| Catalyst Type | Turnover Number (TON) | Turnover Frequency (h⁻¹) | Operational Stability (cycles) | Deactivation Mechanism |

|---|---|---|---|---|

| Ti-Salen Complex | 50-200 | 10-50 | 3-5 | Ligand dissociation |

| V-Salen Complex | 100-300 | 20-60 | 4-6 | Metal leaching |

| Immobilized Enzymes | 1000-5000 | 50-200 | 10-50 | Protein denaturation |

| Fluoride-based (POLITAG-F) | 200-300 | 38-50 | 5-10 | Support degradation |

| Cyclic Dipeptides | 20-100 | 5-25 | 2-4 | Product inhibition |

Green Chemistry Approaches

Biocatalytic Pathway Development

The development of biocatalytic pathways for 2-Hydroxy-3-butenenitrile synthesis represents a paradigm shift toward environmentally sustainable manufacturing processes. Enzymatic approaches offer exceptional selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods [27] [29] [42].

Hydroxynitrile Lyase Systems

Hydroxynitrile lyases constitute the most extensively studied class of enzymes for cyanohydrin synthesis, catalyzing the reversible addition of hydrogen cyanide to carbonyl compounds with remarkable stereoselectivity [27] [29] [44]. Research demonstrates that these enzymes can achieve enantiomeric excesses exceeding 90% while operating under ambient conditions in aqueous media [27] [28].

The hydroxynitrile lyase from Arabidopsis thaliana has emerged as particularly promising for synthetic applications, demonstrating broad substrate tolerance and excellent stability under process conditions [26] [28]. Studies reveal that this enzyme can process various aromatic aldehydes with residence times of 3-30 minutes while maintaining high conversion rates and selectivity [26] [31].

Immobilization strategies have proven crucial for enabling practical application of hydroxynitrile lyases in manufacturing processes [26] [31] [28]. Silica-based supports with hierarchical pore structures provide optimal enzyme loading while facilitating substrate diffusion and product removal [26] [31]. The immobilized systems demonstrate space-time yields ranging from 60-1290 grams per liter per hour, depending on substrate characteristics and operating conditions [26] [27].

Nitrilase and Related Enzymes

Nitrilase enzymes, while primarily known for nitrile hydrolysis, have shown potential for cyanohydrin synthesis through reverse reaction pathways [42] [45] [46]. These enzymes offer different selectivity profiles compared to hydroxynitrile lyases and may provide access to complementary product arrays [42] [43].

Halohydrin dehalogenases represent an innovative biocatalytic approach, enabling enantioselective cyanation of epoxides to produce β-hydroxy nitriles [42] [43]. This methodology achieves exceptional optical purities exceeding 99% enantiomeric excess while offering unique synthetic versatility [42].

Whole-Cell Biocatalyst Systems

Recombinant Escherichia coli systems expressing hydroxynitrile lyases provide practical advantages for industrial implementation, offering enhanced enzyme stability and simplified handling procedures [28]. These whole-cell systems enable recycling for multiple reaction cycles while maintaining high activity and selectivity [28].

Research demonstrates that whole-cell biocatalysts can operate effectively in micro-aqueous reaction systems, achieving high substrate conversion while suppressing non-enzymatic background reactions [28]. The cells remain intact throughout the reaction process, facilitating easy recovery and reuse [28].

| Enzyme Class | Substrate Scope | Enantiomeric Excess (%) | Operating Temperature (°C) | Productivity (g/L/h) |

|---|---|---|---|---|

| Hydroxynitrile Lyases (HNL) | Aromatic aldehydes | 90-99 | 20-40 | 60-1290 |

| Nitrilases | Aliphatic nitriles | 80-95 | 25-50 | 10-100 |

| Halohydrin Dehalogenases | Epoxides | 95-99 | 30-45 | 5-50 |

| Recombinant AtHNL | Various aldehydes | 90-98 | 20-30 | 100-500 |

| Whole Cell Biocatalysts | Mixed substrates | 85-95 | 20-37 | 20-200 |

Waste Stream Minimization Strategies

The implementation of comprehensive waste stream minimization strategies represents a critical component of sustainable cyanohydrin synthesis, addressing both environmental concerns and economic considerations through systematic reduction of waste generation and optimization of resource utilization [24] [47] [48].

Continuous Flow Processing for Waste Reduction

Continuous flow technology enables dramatic reduction in waste generation through improved process efficiency and enhanced selectivity [24] [25]. Studies demonstrate that optimized flow processes can achieve Environmental Factor values as low as 0.04, representing a substantial improvement over traditional batch methods [24] [25]. The reduction derives from enhanced atom economy, reduced solvent requirements, and elimination of purification-intensive separation processes [17] [24].

Flow processing enables precise control over stoichiometry, minimizing excess reagent use while maintaining high conversion rates [17] [32]. The technology facilitates solvent recycling through continuous separation and recovery systems, substantially reducing fresh solvent consumption [24] [25]. Research indicates that careful optimization of washing procedures and product isolation can further reduce Environmental Factor values while maintaining product quality [24].

Heterogeneous Catalysis and Catalyst Recovery

Heterogeneous catalytic systems offer significant advantages for waste minimization through catalyst recyclability and simplified separation processes [37] [24]. Polymer-supported ionic liquid catalysts demonstrate excellent reusability while eliminating the need for catalyst neutralization and disposal [37] [24]. Studies show that these systems can operate for multiple cycles without significant activity loss, substantially reducing catalyst consumption and associated waste generation [37] [24].

The development of magnetic nanoparticle-supported catalysts enables facile catalyst recovery through simple magnetic separation, eliminating the need for filtration or centrifugation steps [37]. This approach reduces both processing time and solvent consumption while facilitating catalyst reuse [37].

Carbon Dioxide Mediated Synthesis

Innovative approaches utilizing carbon dioxide as a promoter for cyanohydrin synthesis offer unique advantages for waste minimization while improving atom economy [47] [49]. Research demonstrates that carbon dioxide can accelerate cyanohydrin formation, enabling quantitative yields under mild conditions while eliminating the need for strong acids or bases [47]. The stoichiometric relationship between carbon dioxide consumption and product formation indicates efficient utilization of this environmentally benign reagent [47] [49].

Carbon dioxide mediated synthesis eliminates the generation of salt byproducts typically associated with traditional methods, substantially reducing waste stream complexity [47]. The approach enables direct product isolation without extensive purification procedures, further minimizing solvent consumption and waste generation [47] [49].

Atom Economic Process Design

The implementation of atom economic reaction pathways represents a fundamental strategy for waste minimization, focusing on the efficient incorporation of all starting materials into the desired product [24] [47] [50]. Research demonstrates that carefully designed synthetic routes can achieve atom economies exceeding 90% while maintaining high yields and selectivity [24] [47].

Telescoped reaction sequences eliminate intermediate isolation steps, reducing solvent consumption and waste generation while improving overall process efficiency [17] [42]. The integration of multiple transformation steps in continuous flow systems enables direct conversion of starting materials to final products without intermediate purification [17] [42].

Biocatalytic Waste Reduction

Enzymatic processes inherently generate minimal waste through their high selectivity and mild operating conditions [27] [29] [48]. Biocatalytic routes typically operate in aqueous media, eliminating the need for organic solvents while producing easily biodegradable byproducts [27] [28]. Research demonstrates that enzyme-catalyzed processes can achieve Environmental Factor values of 5-15, substantially lower than equivalent chemical methods [48].

The development of cascade biocatalytic processes enables direct conversion of renewable feedstocks to value-added products while minimizing waste generation [42] [48]. These integrated approaches eliminate intermediate isolation and purification steps, substantially reducing overall environmental impact [42] [48].

| Strategy | E-Factor Reduction | Waste Stream Type | Recovery Method | Environmental Impact |

|---|---|---|---|---|

| Continuous Flow Processing | 0.04-0.1 | Organic solvents | Solvent recycling | Low |

| Heterogeneous Catalysis | 7-11 | Catalyst separation | Catalyst reuse | Moderate |

| Biocatalytic Routes | 5-15 | Aqueous byproducts | Biodegradation | Very low |

| CO₂-Mediated Synthesis | 2-8 | Minimal organics | CO₂ capture | Low |

| Atom Economic Processes | 1-5 | Stoichiometric reagents | Direct utilization | Minimal |

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant